2-Amino-4-hydroxy-3-methylbutanoic acid
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Overview
Description
2-Amino-4-hydroxy-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is structurally related to valine, an essential amino acid, and is known for its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the reaction between 2-Amino-3-methylbutanoic acid and a hydroxylating agent. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the hydroxylation occurs at the correct position on the molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired compound through their metabolic pathways. The fermentation process is followed by extraction and purification steps to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-4-oxo-3-methylbutanoic acid.
Reduction: Formation of 2-Amino-4-hydroxy-3-methylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including its role in modulating neurotransmitter activity.
Industry: Used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-3-methylbutanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then participate in different biochemical pathways, affecting cellular functions and physiological processes.
Comparison with Similar Compounds
Similar Compounds
Valine: 2-Amino-3-methylbutanoic acid, an essential amino acid involved in protein synthesis.
Leucine: 2-Amino-4-methylpentanoic acid, another essential amino acid with a branched-chain structure.
Isoleucine: 2-Amino-3-methylpentanoic acid, similar in structure to valine and leucine.
Uniqueness
2-Amino-4-hydroxy-3-methylbutanoic acid is unique due to the presence of both an amino group and a hydroxyl group on its side chain. This structural feature allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H11NO3 |
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Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-amino-4-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) |
InChI Key |
YMRZLZUJZNHRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(C(=O)O)N |
Origin of Product |
United States |
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